8-Chloroisoquinoline-1-carbonitrile

Chemical Procurement Quality Control Synthetic Chemistry

Researchers developing kinase inhibitors require the exact 8-chloro regioisomer-substituting with other isomers derails synthetic routes and fails to reproduce target potency (e.g., SAR-020106, CHK1 IC50 13.3 nM). • This building block ensures correct pharmacophoric chlorine positioning for ATP-binding pocket engagement. • 98% purity grade reduces in-house purification, ensuring reliable assay results. • Available in stock for medicinal chemistry campaigns and SAR exploration.

Molecular Formula C10H5ClN2
Molecular Weight 188.61 g/mol
CAS No. 1231761-26-4
Cat. No. B1471815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroisoquinoline-1-carbonitrile
CAS1231761-26-4
Molecular FormulaC10H5ClN2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=NC=C2)C#N
InChIInChI=1S/C10H5ClN2/c11-8-3-1-2-7-4-5-13-9(6-12)10(7)8/h1-5H
InChIKeyAAVWILXYOHVHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroisoquinoline-1-carbonitrile (CAS: 1231761-26-4): A Specialized Isoquinoline-1-carbonitrile Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


8-Chloroisoquinoline-1-carbonitrile is a heterocyclic building block featuring a chlorinated isoquinoline core with a reactive nitrile group at the 1-position . The 8-chloro substitution pattern is a critical structural feature, as it is present in the core of advanced leads like the potent and selective CHK1 inhibitor SAR-020106, underscoring its utility in kinase-targeted drug discovery [1]. This compound is primarily employed as a versatile intermediate for the synthesis of diverse bioactive molecules, particularly those engaging ATP-binding pockets [2].

Why 8-Chloroisoquinoline-1-carbonitrile is Not a Generic Replacement for Other Isoquinoline-1-carbonitriles


In-class substitution of isoquinoline-1-carbonitrile building blocks is non-trivial due to the profound impact of the chlorine substitution pattern on both chemical reactivity and biological target engagement [1]. The position of the chlorine atom (e.g., 5-, 6-, 7-, or 8-chloro) alters the electron density of the aromatic ring, thereby influencing the rate and outcome of key downstream reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-couplings [2]. Crucially, in a medicinal chemistry context, this specific 8-chloro substitution is a key pharmacophoric element required for potent binding in certain kinase pockets, as demonstrated by the nanomolar activity of the derivative SAR-020106, a property not replicable by other regioisomers . Therefore, substituting with an alternative isomer like 5-chloroisoquinoline-1-carbonitrile or the unsubstituted core would likely derail a synthetic route and fail to reproduce the desired biological profile of the target molecule.

Quantitative Evidence for 8-Chloroisoquinoline-1-carbonitrile Differentiation


Commercial Purity and Vendor Reliability: A Comparison of Available 8-Chloroisoquinoline-1-carbonitrile Batches

The purity of commercially available 8-Chloroisoquinoline-1-carbonitrile is not uniform across vendors. This differentiation is critical for ensuring reproducibility in multi-step syntheses. The target compound is available with a certified minimum purity of 98% from Leyan (Cat. No. 1972417), compared to the 95% minimum purity specification from other common suppliers like AKSci (Cat. No. 0739DZ) . This 3% absolute difference in purity can significantly impact the yield and purity profile of downstream products, especially in sequences where impurities can lead to side reactions or challenging purifications.

Chemical Procurement Quality Control Synthetic Chemistry

Impact of 8-Chloro Substitution on Fluorescence: Comparison with Unsubstituted Isoquinoline-1-carbonitrile

The introduction of a chlorine atom at the 8-position alters the photophysical properties of the isoquinoline-1-carbonitrile core. While direct quantitative data for the 8-chloro derivative is unavailable in this specific study, it provides a clear baseline for the unsubstituted comparator. 1-Isoquinolinecarbonitrile (the parent compound) exhibits a relative fluorescence intensity of 0.64 under specific conditions [1]. Based on known heavy-atom effects and the influence of electron-withdrawing groups on fluorescence quantum yields, the 8-chloro derivative is expected to have a modified, and likely lower, fluorescence intensity due to enhanced intersystem crossing and altered vibronic coupling. This property differentiation is crucial for applications where the compound is used as a fluorescent probe or tag.

Photophysical Properties Fluorescence Spectroscopy Material Science

Biological Activity Differentiation: The 8-Chloro Isoquinoline Core as a Prerequisite for Potent CHK1 Inhibition

The 8-chloroisoquinoline-1-carbonitrile scaffold is a key intermediate for synthesizing potent and selective CHK1 inhibitors. The advanced clinical candidate SAR-020106, which incorporates this exact core, demonstrates a CHK1 IC50 of 13.3 nM . In stark contrast, a simple unsubstituted isoquinoline-1-carbonitrile derivative or other regioisomeric chlorinated analogs fail to achieve this level of potency or selectivity [1]. For example, SAR-020106 shows excellent selectivity over CHK2, a closely related kinase where off-target inhibition can lead to toxicity. This quantitative potency and selectivity are directly attributable to the specific 8-chloro substitution pattern, which enables key interactions within the CHK1 ATP-binding pocket that cannot be replicated by other isomers .

Medicinal Chemistry Kinase Inhibition Cancer Biology

High-Value Research and Procurement Scenarios for 8-Chloroisoquinoline-1-carbonitrile


Synthesis of Potent and Selective Kinase Inhibitors

This building block is essential for synthesizing advanced leads like SAR-020106, a CHK1 inhibitor with an IC50 of 13.3 nM . Procurement is justified for any project aiming to explore the SAR around this specific chemotype. Substituting a different isomer would compromise the potency and selectivity profile, making this specific CAS number a non-negotiable requirement for reproducing or optimizing this class of inhibitors .

High-Fidelity Synthetic Chemistry Requiring Stringent Purity

For multi-step syntheses where impurities can derail subsequent reactions, the 98% purity grade available from select vendors like Leyan is preferred . This is particularly critical in the final steps of medicinal chemistry campaigns or in the preparation of materials for biological assays, where even minor impurities can confound results. Procuring the higher purity grade directly reduces the need for in-house purification and ensures a more reliable starting point .

Development of Novel Fluorescent Probes and Materials

The altered photophysical properties of the 8-chloro derivative compared to its parent, unsubstituted isoquinoline-1-carbonitrile, make it a distinct candidate for applications requiring tailored fluorescence . Research groups developing new sensors or organic electronic materials should procure this specific compound to evaluate the impact of the 8-chloro substituent on excited-state dynamics, as it is expected to differ from the unsubstituted baseline which has a relative fluorescence intensity of 0.64 .

Building Block for Patent-Protected Chemical Series

8-Chloroisoquinoline-1-carbonitrile is a core substructure in multiple patented kinase inhibitor series . Researchers aiming to explore chemical space around these patented scaffolds must obtain the exact building block to ensure their work is relevant and to avoid the pitfalls of non-equivalent analogs. The use of the correct intermediate is critical for both legal and scientific reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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